molecular formula C11H16N2O B3034230 2-(Cyclohexyloxy)pyridin-3-amine CAS No. 147143-56-4

2-(Cyclohexyloxy)pyridin-3-amine

Cat. No.: B3034230
CAS No.: 147143-56-4
M. Wt: 192.26 g/mol
InChI Key: XQNDUQYCYFNVSQ-UHFFFAOYSA-N
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Description

Foundational Significance of Aminopyridine Scaffolds

Aminopyridines, which are pyridine (B92270) rings substituted with one or more amino groups, are a particularly important subclass of these derivatives. rsc.orgsciencepublishinggroup.com They exist as three primary isomers—2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731)—each serving as a versatile precursor for the synthesis of more complex heterocyclic systems. sciencepublishinggroup.com The presence of the amino group provides a reactive handle for a multitude of chemical transformations, including N-arylation, acylation, and participation in multicomponent reactions, enabling the construction of diverse molecular libraries. nih.govacs.org

The significance of the aminopyridine scaffold is underscored by its presence in numerous biologically active compounds and approved drugs. researchgate.net These structures are known to interact with a wide range of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org The inherent properties of the aminopyridine core, including its basicity and hydrogen-bonding capabilities, are crucial to these interactions. sciencepublishinggroup.com Consequently, aminopyridine derivatives have been extensively investigated for various therapeutic applications. rsc.orgresearchgate.net Their role as essential building blocks in the synthesis of bioactive natural products and medicinally important compounds makes them extremely valuable targets for synthetic chemists. researchgate.net

Structural Classification and Research Relevance of 2-(Cyclohexyloxy)pyridin-3-amine

Structural Classification: this compound belongs to the family of alkoxy-substituted aminopyridines. Its molecular architecture is characterized by two key features:

A 3-Aminopyridine Core: The foundational scaffold is a pyridine ring with an amine group (–NH₂) at the C3 position.

A Cyclohexyloxy Group: A bulky, lipophilic cyclohexyloxy group (–O-C₆H₁₁ ) is attached to the C2 position of the pyridine ring via an ether linkage.

The molecule's structure positions the amino and cyclohexyloxy groups adjacent to each other, which can influence its chemical reactivity and conformational preferences.

Research Relevance: While direct research focusing exclusively on this compound is not extensively documented in publicly available literature, its research relevance can be inferred from studies on closely related analogues. The isomeric compound, 6-(Cyclohexyloxy)pyridin-3-amine, is utilized as a chemical building block in medicinal and materials science research. The introduction of a cyclohexyloxy group is a known strategy to increase a molecule's lipophilicity (fat solubility). This property is critical in drug design as it can enhance a compound's ability to cross biological membranes.

The amine group at the 3-position serves as a crucial site for further chemical modification, allowing for the synthesis of a wide array of derivatives through reactions like amide bond formation or cross-coupling. The strategic combination of the aminopyridine scaffold, known for its biological activity, with a lipophilic cyclohexyloxy substituent makes this compound and its isomers interesting candidates for screening in drug discovery programs. For instance, derivatives of cyclohexylamine (B46788) have been reported to exhibit antimicrobial activity, and incorporating this moiety can enhance the biological profile of a parent compound. nih.govresearchgate.net The synthesis of such molecules often involves nucleophilic substitution reactions where a halogenated pyridine is treated with cyclohexanol (B46403).

The table below details the properties of the closely related isomer, highlighting the general characteristics of this structural class.

PropertyValue
IUPAC Name 6-(Cyclohexyloxy)pyridin-3-amine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Common Use Building block in medicinal chemistry and agrochemical research.
Structural Impact The cyclohexyloxy group increases lipophilicity; the amine group is a reactive site for further functionalization.

Data sourced from publicly available chemical databases for the isomeric compound 6-(Cyclohexyloxy)pyridin-3-amine.

The synthesis of substituted aminopyridines is an active area of research, with various methods being developed, including palladium-catalyzed C-N bond formation and multicomponent reactions. nih.govacs.org These advanced synthetic strategies provide access to a wide range of functionalized pyridines, including structures like this compound, for further investigation in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNDUQYCYFNVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclohexyloxy Pyridin 3 Amine

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of 2-(Cyclohexyloxy)pyridin-3-amine requires the precise installation of two distinct functional groups—a cyclohexyloxy group at the C2 position and an amine group at the C3 position. The electronic nature of the pyridine ring dictates the strategies for introducing these substituents, often necessitating a multi-step approach to achieve the desired regiochemistry.

Regioselective Introduction of the Cyclohexyloxy Moiety via Etherification

The introduction of the cyclohexyloxy group at the 2-position of the pyridine ring is typically accomplished through a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis. This method involves the reaction of a pyridine precursor bearing a suitable leaving group at the C2 position with cyclohexanol (B46403) or its corresponding alkoxide.

The choice of precursor is critical. A common and effective starting material is a 2-halopyridine, such as 2-chloropyridine, activated by an electron-withdrawing group elsewhere on the ring. The reaction proceeds by treating cyclohexanol with a strong base, such as sodium hydride (NaH), to generate the more nucleophilic sodium cyclohexoxide. This alkoxide then displaces the halide from the pyridine ring. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures in a polar aprotic solvent like dimethylformamide (DMF).

Another viable precursor is a 2-hydroxypyridine (B17775) derivative. While seemingly direct, the etherification of 2-hydroxypyridines can be complicated by their tautomeric equilibrium with the corresponding pyridone form. However, under appropriate basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion, which can then react with a cyclohexyl halide or sulfonate.

Table 1: Representative Conditions for Etherification

Precursor TypeReagentBaseSolventTemperature
2-HalopyridineCyclohexanolNaHTHF, DMFRoom Temp. to 80 °C
2-HalopyridineCyclohexanolK₂CO₃DMF, Acetonitrile80 °C to 150 °C
2-HydroxypyridineCyclohexyl BromideK₂CO₃, Cs₂CO₃DMF, AcetonitrileElevated

Amination Pathways for the Pyridine C3-Position

Introducing an amino group at the C3 position of the pyridine ring is more challenging than at the C2 or C4 positions due to the electronics of the heterocycle.

Direct C-H amination of pyridine at the 3-position is notoriously difficult. The classic Chichibabin reaction, which involves reacting pyridine with sodium amide, preferentially yields 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) due to the nucleophilic nature of the reaction. youtube.com The C3 position is electron-deficient but less susceptible to direct nucleophilic attack compared to the ortho and para positions relative to the ring nitrogen. While modern transition-metal-catalyzed C-H amination methods are an area of active research, their application for the regioselective synthesis of 3-aminopyridines from unactivated precursors remains limited and often requires complex directing groups.

Given the challenges of direct amination, indirect routes are overwhelmingly favored for the synthesis of 3-aminopyridines. The most robust and widely used strategy involves the introduction of a nitro group (NO₂) at the C3 position, which is subsequently reduced to the desired amine (NH₂).

The key intermediate in this pathway is 2-(cyclohexyloxy)-3-nitropyridine (B1394461) . The final step is the reduction of this nitro-substituted precursor. This transformation can be achieved using a variety of well-established reducing agents. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron powder in acetic acid (Fe/AcOH), are effective and often used in laboratory-scale synthesis.

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemSolvent(s)Key Advantages
H₂ / Palladium on Carbon (Pd/C)Ethanol, Ethyl Acetate, MethanolHigh yield, clean reaction, atmospheric or high pressure.
Tin(II) Chloride (SnCl₂) / HClEthanol, Ethyl AcetateEffective for substrates sensitive to hydrogenation.
Iron (Fe) / Acetic Acid (AcOH)Acetic Acid, Water, EthanolInexpensive, mild conditions.
Sodium Dithionite (Na₂S₂O₄)Water, THFMild, useful in aqueous systems.

Precursor Design and Synthesis

Derivatization of 2-Halopyridines

A highly effective and convergent approach utilizes 2-chloro-3-nitropyridine (B167233) as a starting material. This precursor is ideal because the chloro and nitro groups serve distinct but complementary roles. The chlorine atom at C2 is an excellent leaving group for nucleophilic aromatic substitution (SₙAr), while the electron-withdrawing nitro group at C3 activates the C2 position towards this substitution and also serves as the latent amino group.

The synthesis proceeds via the SₙAr reaction of 2-chloro-3-nitropyridine with cyclohexanol. mdpi.com The reaction is typically performed by first generating sodium cyclohexoxide in situ using sodium hydride in an anhydrous solvent like THF. The alkoxide then readily displaces the chloride ion to form 2-(cyclohexyloxy)-3-nitropyridine in good yield. The presence of the nitro group is crucial for activating the ring and facilitating the displacement of the C2-chloride.

Following the successful etherification, the resulting 2-(cyclohexyloxy)-3-nitropyridine is then subjected to one of the reduction methods detailed in section 2.1.2.2 to furnish the final product, this compound. This two-step sequence from 2-chloro-3-nitropyridine is a reliable and scalable route for the target compound.

Table 3: Synthesis of 2-(Cyclohexyloxy)-3-nitropyridine via SₙAr

Starting MaterialReagentBaseSolventOutcome
2-Chloro-3-nitropyridineCyclohexanolSodium Hydride (NaH)Tetrahydrofuran (THF)High yield formation of the ether linkage.

Catalytic Systems and Reaction Conditions Optimization

Modern organic synthesis relies heavily on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is an excellent case for the application of transition metal catalysis.

The formation of the aryl ether (C-O) and aryl amine (C-N) bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its etherification counterpart. wikipedia.org This reaction has revolutionized the synthesis of molecules containing arylamine and aryl ether motifs, which were previously difficult to access. wikipedia.orgyoutube.com

A plausible synthetic route could start from a di-substituted pyridine, such as 2-chloro-3-nitropyridine. The synthesis would proceed in two key steps:

C-O Bond Formation: A Buchwald-Hartwig or Ullmann-type coupling between 2-chloro-3-nitropyridine and cyclohexanol would form the 2-(cyclohexyloxy)-3-nitropyridine intermediate.

C-N Bond Formation: Subsequent reduction of the nitro group at the C-3 position to the desired primary amine.

Alternatively, a more convergent approach using a 2,3-dihalopyridine substrate allows for sequential Buchwald-Hartwig couplings. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by ligand exchange with the amine or alcohol, and finally reductive elimination to form the desired C-N or C-O bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The success of these couplings is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. youtube.com

Table 1: Representative Catalytic Systems for Buchwald-Hartwig Couplings

Component Examples Role in Reaction Citation
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. organic-synthesis.com
Phosphine Ligands BINAP, DPPF, XPhos, SPhos, BrettPhos Stabilizes the Pd center, enhances reactivity, and influences selectivity. youtube.comorganic-synthesis.com
Base Cs₂CO₃, K₃PO₄, NaOt-Bu Deprotonates the amine/alcohol nucleophile and facilitates reductive elimination. organic-synthesis.com

| Solvent | Toluene, Dioxane | Provides a medium for the reaction; must be anhydrous and deoxygenated. | organic-synthesis.com |

The optimization of these parameters is essential to achieve high yields, particularly when dealing with less reactive substrates like aryl chlorides or sterically hindered coupling partners. organic-synthesis.com

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in The synthesis of pyridine derivatives like this compound can be made more environmentally friendly by incorporating green chemistry principles. nih.gov

Key green approaches applicable to this synthesis include:

Catalysis: The use of transition metal catalysts like palladium is inherently green because catalytic amounts replace stoichiometric reagents, leading to higher atom economy and reduced waste. rasayanjournal.co.innumberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov This reduces energy consumption and the potential for side reactions. nih.gov

Green Solvents: While many cross-coupling reactions use solvents like toluene, research is ongoing to replace them with safer, more sustainable alternatives. In some cases, functionalized pyridines can be used in biphasic systems that allow for easy separation and recycling of the solvent and catalyst. biosynce.com

Multicomponent Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single pot to form the product streamlines the process, reduces waste from intermediate workups, and saves time and resources. rasayanjournal.co.innih.gov

Table 2: Green Chemistry Strategies in Pyridine Synthesis | Principle | Application | Benefit | Citation | | :--- | :--- | :--- | :--- | | Atom Economy | Use of catalytic cross-coupling reactions. | Maximizes the incorporation of starting materials into the final product, minimizing waste. | rasayanjournal.co.in | | Energy Efficiency | Microwave-assisted synthesis. | Drastically reduces reaction times and energy input compared to conventional refluxing. | nih.gov | | Safer Solvents | Exploration of biphasic systems or ionic liquids. | Reduces reliance on hazardous and volatile organic solvents. rasayanjournal.co.inbiosynce.com | | Process Simplification | One-pot or multicomponent reactions. | Eliminates the need for isolation and purification of intermediates, saving resources and reducing waste. | nih.govnih.gov |

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

For a molecule with multiple functional groups and positions for substitution, controlling the selectivity of reactions is paramount.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to reacting at one functional group while leaving others intact. In the synthesis of polysubstituted pyridines, this is often achieved by exploiting the different reactivities of various leaving groups. nih.gov For example, in a pyridine ring bearing both a bromide and a chloride, a Suzuki or Buchwald-Hartwig coupling can often be directed to react selectively at the more reactive C-Br bond before subsequent reaction at the C-Cl bond. nih.gov A similar principle applies to heteroaryl fluorosulfates, which have a unique reactivity profile compared to halides. nih.gov

Regioselectivity: This refers to controlling the position of a new bond on the pyridine ring. When starting with an N-activated pyridine, such as a pyridine-N-oxide, the addition of nucleophiles like Grignard reagents can be directed to specific positions (e.g., C2) to build up the desired substitution pattern. colab.wsnih.gov The choice of catalyst and ligands in cross-coupling reactions on a di-substituted pyridine is also critical for controlling which position reacts first.

Stereoselectivity: This aspect of selectivity relates to controlling the three-dimensional arrangement of atoms. In the context of this compound, stereoselectivity would become critical if a chiral, substituted cyclohexanol were used as a building block. The synthesis would need to either start with an enantiomerically pure building block or employ a stereoselective reaction to create the desired stereoisomer, as the biological activity of chiral molecules often depends on their specific 3D structure.

By leveraging these principles of selectivity, chemists can design highly controlled and efficient synthetic routes to access not only this compound but also a wide array of its analogues for further study. nih.govacs.org

Elucidating the Reactivity and Mechanistic Pathways of 2 Cyclohexyloxy Pyridin 3 Amine

Investigations into the Reactivity of the Pyridine (B92270) Nitrogen

Protonation Equilibria and Basicity Studies

The basicity of the pyridine nitrogen in 2-(cyclohexyloxy)pyridin-3-amine is a key factor in its chemical behavior. Pyridine itself is a weak base, and the substituents on the ring can significantly alter its pKa. reddit.com The presence of the electron-donating amino group at the C3 position would be expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. Conversely, the bulky cyclohexyloxy group at the C2 position may introduce steric hindrance, potentially affecting the approach of a proton and thus modulating the basicity.

Coordination Chemistry with Metal Centers as a Ligand

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with various metal centers. researchgate.net The formation of such complexes is a fundamental aspect of its chemistry, with applications in catalysis and materials science. rsc.org The coordination can occur preferentially at the pyridine-N atom, even in the presence of other potential donor sites like the amino group. rsc.org

The formation of coordination complexes with this compound can be monitored and characterized using a variety of spectroscopic techniques. Infrared (IR) spectroscopy is a powerful tool to probe the coordination environment. Upon complexation, shifts in the vibrational frequencies of the pyridine ring and the C-N stretching of the amino group can be observed. Far-IR spectroscopy can provide direct evidence of the formation of metal-ligand bonds. bas.bg

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is also highly informative. Coordination of the pyridine nitrogen to a metal center typically leads to downfield shifts of the carbon atoms in the pyridine ring, especially those closest to the nitrogen (C2 and C6). bas.bg

Mass spectrometry, such as FAB(+)-MS, can be used to determine the composition of the resulting complexes, including the metal-to-ligand ratio. bas.bg UV-visible spectroscopy can also be employed to study the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding. researchgate.net

Table 1: Spectroscopic Data for a Hypothetical Pt(II) Complex of a Related Ligand

TechniqueObservationInterpretation
Elemental AnalysisIndicates a specific metal-to-ligand ratioConfirms the stoichiometry of the complex.
FAB(+)-MSMolecular ion peak corresponding to the complexDetermines the molecular weight of the complex. bas.bg
IR SpectroscopyShifts in pyridine ring and C-N stretching vibrationsIndicates coordination of the ligand to the metal center.
Far-IR SpectroscopyAppearance of new bandsCorresponds to metal-ligand stretching frequencies. bas.bg
¹³C NMR SpectroscopyDownfield shifts of pyridine carbon signalsConfirms coordination through the pyridine nitrogen. bas.bg
UV-visible SpectroscopyNew absorption bands in the visible regionIndicates the formation of a coordination complex and provides information on electronic transitions. researchgate.net

This table is illustrative and based on general principles of coordination chemistry and data from related systems.

When this compound coordinates to a transition metal ion, the d-orbitals of the metal are split in energy, an effect described by Ligand Field Theory (LFT). libretexts.org The magnitude of this splitting, denoted as Δo or 10Dq for an octahedral complex, depends on the nature of the ligand. youtube.com Pyridine and its derivatives are generally considered to be moderately strong field ligands. researchgate.net

The electronic properties of the resulting complex, such as its color and magnetic behavior, are determined by the d-orbital splitting. For instance, the energy of the d-d electronic transitions, which often fall in the visible region of the electromagnetic spectrum, dictates the color of the complex. The magnitude of the ligand field splitting also determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties. rsc.org The cyclohexyloxy and amino substituents on the pyridine ring can modulate the ligand field strength of this compound, thereby influencing the electronic and magnetic properties of its metal complexes.

Transformations Involving the Pyridine C3-Amine Group

The amino group at the C3 position of the pyridine ring is a key functional handle, allowing for a variety of chemical transformations.

Electrophilic Reactions of the Amino Functionality (e.g., Acylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with electrophiles. Acylation and sulfonylation are common examples of such transformations.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide. Similarly, sulfonylation occurs when the amino group reacts with a sulfonyl chloride to form a sulfonamide.

These reactions are synthetically valuable as they allow for the introduction of new functional groups and the modification of the electronic and physical properties of the molecule. For example, the resulting amides and sulfonamides can exhibit different biological activities or serve as intermediates for further chemical modifications. The reactivity of the amino group in these electrophilic substitution reactions can be influenced by the electronic nature of the pyridine ring and the steric hindrance imposed by the adjacent cyclohexyloxy group.

The electrochemical meta-sulfonylation of pyridines has also been reported as a method to introduce sulfonyl groups, although this typically involves a different mechanism than direct electrophilic substitution on the amino group. nih.gov

Nucleophilic Reactions and Condensation Pathways

The primary amine functionality in this compound renders it a potent nucleophile, capable of participating in a variety of substitution and condensation reactions. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

One of the fundamental reactions is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds under mild acidic or basic catalysis to facilitate the dehydration of the intermediate carbinolamine. The resulting imines are versatile intermediates in their own right, amenable to reduction to secondary amines or further functionalization.

Furthermore, the amino group can react with acylating agents like acid chlorides and anhydrides to furnish the corresponding amides. These reactions are generally high-yielding and proceed under standard acylation conditions. The reactivity of the amino group is influenced by the electronic nature of the pyridine ring and the steric bulk of the adjacent cyclohexyloxy group.

Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic structures. For instance, reaction with β-dicarbonyl compounds can yield enaminones, which are valuable precursors in heterocyclic synthesis. researchgate.net The intramolecular hydrogen bonding often observed in these products contributes to their stability.

The table below summarizes some of the key nucleophilic and condensation reactions of this compound.

Reactant TypeProduct TypeGeneral Conditions
Aldehydes/KetonesSchiff Bases (Imines)Acid or base catalysis, removal of water
Acid Chlorides/AnhydridesAmidesBase (e.g., pyridine, triethylamine)
β-Dicarbonyl CompoundsEnaminonesAcid or base catalysis
Isocyanates/IsothiocyanatesUreas/ThioureasAprotic solvent

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound allows for its conversion into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). libretexts.org The resulting diazonium salt, 2-(cyclohexyloxy)pyridin-3-diazonium chloride, is a highly versatile intermediate, although often unstable and used immediately in subsequent reactions.

The diazonium group is an excellent leaving group (N₂ gas), facilitating a wide array of substitution reactions where it is replaced by various nucleophiles. These transformations, often referred to as Sandmeyer or Schiemann reactions, provide a powerful synthetic route to introduce a diverse range of functional groups onto the pyridine ring that are not easily accessible through direct substitution methods.

Some of the key transformations of the diazonium salt derived from this compound are outlined below:

Replacement by Halides: Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) allows for the introduction of chloro, bromo, and iodo substituents, respectively. The fluoro group can be introduced via the Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Replacement by a Hydroxyl Group: Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding 3-hydroxypyridine (B118123) derivative.

Replacement by a Cyano Group: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azo Coupling: In the presence of activated aromatic compounds, such as phenols or anilines, the diazonium salt can act as an electrophile in an azo coupling reaction to form highly colored azo compounds. This reaction is fundamental in the synthesis of azo dyes.

The following table provides a summary of these diazotization-based transformations:

Reagent(s)Product Functional GroupReaction Name/Type
CuCl / HCl-ClSandmeyer Reaction
CuBr / HBr-BrSandmeyer Reaction
KI-I
HBF₄, heat-FSchiemann Reaction
H₂O, heat-OHHydrolysis
CuCN-CNSandmeyer Reaction
Activated Aromatic Ring-N=N-ArAzo Coupling

Reactivity at the Pyridine Ring System

The reactivity of the pyridine ring in this compound is significantly influenced by the interplay of the ring nitrogen atom and the two substituents: the electron-donating amino group and the electron-donating cyclohexyloxy group.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Pyridine itself is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comyoutube.com Electrophiles tend to attack the nitrogen lone pair, leading to the formation of a pyridinium (B92312) ion, which is even more deactivated. gcwgandhinagar.com However, the presence of strong electron-donating groups like the amino and alkoxy groups can overcome this deactivation and facilitate substitution. gcwgandhinagar.com

In this compound, both the amino (-NH₂) and cyclohexyloxy (-OR) groups are ortho, para-directing activators. The amino group is a particularly strong activating group. Their positions on the pyridine ring will direct incoming electrophiles to specific positions.

The directing effects of the substituents are as follows:

The 3-amino group strongly directs electrophiles to the C-4 and C-2 positions. However, the C-2 position is already substituted. Therefore, it primarily directs to the C-4 position.

The 2-cyclohexyloxy group directs electrophiles to the C-3 and C-5 positions. The C-3 position is already substituted, so it directs towards the C-5 position.

Considering the combined influence, the C-4 position is strongly activated by the amino group, while the C-5 position is activated by the cyclohexyloxy group. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. Generally, the powerful activating effect of the amino group would likely make the C-4 position the most favored site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com However, the conditions for these reactions must be carefully chosen to avoid protonation of the amino group or the ring nitrogen, which would deactivate the ring. gcwgandhinagar.com

Nucleophilic Aromatic Substitution with Activated Pyridines

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more facile than on benzene rings, especially when electron-withdrawing groups are present or when the substitution occurs at the 2- or 4-positions. youtube.comechemi.com This is because the electronegative nitrogen atom can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org

In the case of this compound, the ring is electron-rich due to the presence of two electron-donating groups, which would typically disfavor SNAr. However, if a good leaving group were present at an activated position (e.g., C-4 or C-6), nucleophilic substitution could potentially occur, though likely requiring forcing conditions.

A more relevant scenario for SNAr would involve modification of the existing structure. For example, if the 3-amino group were converted to a diazonium salt (a very good leaving group), nucleophiles could readily attack that position.

The reactivity of pyridines in SNAr reactions is highly dependent on the nature and position of both the substituents and the leaving group. nih.gov Generally, halopyridines are common substrates for these reactions. youtube.com

Radical Reactions and Oxidative Transformations

The pyridine ring and its substituents can participate in radical reactions. The amino group can be a source of a nitrogen-centered radical under specific oxidative conditions. The pyridine ring itself can undergo radical substitution, although these reactions are less common and often less selective than ionic reactions.

Oxidative transformations can affect both the pyridine ring and the substituents. Strong oxidizing agents can lead to the formation of pyridine N-oxides. The nitrogen lone pair in the pyridine ring can be oxidized to an N-oxide by reagents like hydrogen peroxide or peroxy acids. This transformation significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

The cyclohexyloxy group can also be a site for oxidative attack, potentially leading to cleavage of the ether linkage or oxidation of the cyclohexane (B81311) ring, depending on the reaction conditions. The primary amino group is also susceptible to oxidation, which can lead to a variety of products, including nitroso or nitro compounds, or can mediate polymerization.

Reactions Involving the Cyclohexyloxy Moiety

The cyclohexyloxy group in this compound is an ether linkage. Ethers are generally quite stable and unreactive. However, under certain conditions, this moiety can undergo specific reactions.

The most common reaction of the ether linkage is its cleavage. This typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon atom of the cyclohexyl ring. This would result in the formation of 3-amino-2-hydroxypyridine (B57635) and a cyclohexyl halide.

The cyclohexane ring of the cyclohexyloxy group can also undergo reactions typical of cycloalkanes, although the conditions required might also affect other parts of the molecule. For instance, free-radical halogenation could occur on the cyclohexane ring in the presence of UV light, but this would likely be unselective. Catalytic hydrogenation could, in principle, saturate the pyridine ring, but this would require specific catalysts and conditions to avoid hydrogenolysis of the C-O ether bond.

The table below summarizes the primary reactions involving the cyclohexyloxy group:

Reaction TypeReagentsProducts
Ether CleavageStrong acid (e.g., HI, HBr)3-Amino-2-hydroxypyridine and Cyclohexyl halide

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is a key site for chemical transformation, susceptible to cleavage under strong acidic conditions. This reaction is of significant interest as it allows for the dealkylation of the pyridin-3-amine core, yielding 3-amino-2-hydroxypyridine and a functionalized cyclohexane derivative. The most common reagents for this transformation are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org

The mechanism of this cleavage is dependent on the nature of the substituents attached to the ether oxygen. For this compound, the ether oxygen is bonded to an sp2-hybridized carbon of the pyridine ring and an sp3-hybridized secondary carbon of the cyclohexane ring. Due to the high stability of the bond between the sp2 carbon and the oxygen, cleavage almost invariably occurs at the cyclohexyl C-O bond. libretexts.orgstackexchange.com

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (a neutral alcohol). chemistrysteps.comtransformationtutoring.com Following this, a nucleophilic halide ion (Br⁻ or I⁻) attacks the carbon of the cyclohexane ring. Given that this is a secondary carbon, the reaction can proceed via either an SN1 or SN2 pathway, though the S_N2 mechanism is generally favored for secondary substrates unless conditions promote carbocation formation. masterorganicchemistry.com

In an S_N2 mechanism, the halide ion performs a backside attack on the carbon atom bonded to the oxygen, displacing the 3-amino-2-hydroxypyridine group in a single, concerted step. stackexchange.com

Reaction Scheme for Ether Cleavage:

This compound + HBr → 3-Amino-2-hydroxypyridine + Bromocyclohexane

If an excess of the hydrohalic acid is utilized, the initially formed 3-amino-2-hydroxypyridine can potentially undergo further reactions, although the focus here is on the primary cleavage of the ether bond. libretexts.org The choice between HBr and HI can influence the reaction rate, with HI generally being more reactive due to the greater nucleophilicity of the iodide ion. libretexts.org

ReagentProduct 1Product 2Mechanism
HBr3-Amino-2-hydroxypyridineBromocyclohexaneS_N2/S_N1
HI3-Amino-2-hydroxypyridineIodocyclohexaneS_N2/S_N1

Functionalization of the Cyclohexane Ring

The cyclohexane ring of this compound, while generally unreactive due to its sp3-hybridized C-H bonds, can be functionalized through several synthetic strategies. These methods can be broadly categorized into free-radical halogenation and modern C-H activation techniques.

Free-Radical Halogenation

A classic method for the functionalization of alkanes is free-radical halogenation, which can be initiated by UV light or heat. masterorganicchemistry.comlibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgucr.edu In the case of the cyclohexane ring in the target molecule, treatment with chlorine (Cl₂) or bromine (Br₂) under appropriate conditions would lead to the substitution of a hydrogen atom with a halogen.

The regioselectivity of this reaction is governed by the stability of the radical intermediate formed during the propagation step. youtube.comchemistrysteps.com For a cyclohexane ring, all carbons are secondary, leading to a mixture of constitutional isomers if the ring is asymmetrically substituted. However, in the case of an unsubstituted cyclohexane ring, all C-H bonds are equivalent, leading to a single monohalogenated product. The reactivity-selectivity principle suggests that bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. youtube.com

Table: Comparison of Free-Radical Halogenating Agents

ReagentConditionsSelectivityProduct Example
Cl₂UV light or HeatLess selectiveChloro-substituted cyclohexane ring
Br₂UV light or HeatMore selectiveBromo-substituted cyclohexane ring

C-H Activation/Functionalization

More contemporary and sophisticated methods for the functionalization of unactivated C-H bonds have emerged, often relying on transition metal catalysis. sigmaaldrich.cnumich.edu These reactions offer a higher degree of control and selectivity compared to free-radical processes. Various catalytic systems have been developed to transform C-H bonds into C-C, C-N, or C-O bonds. sigmaaldrich.cn

For the cyclohexane ring in this compound, these methods could be employed for late-stage functionalization, introducing new functional groups at specific positions. For example, iridium-catalyzed borylation can introduce a borane (B79455) group, which can then be further elaborated. nih.gov Other metals like rhodium and palladium have also been used to catalyze a variety of C-H functionalization reactions, including oxidation, amination, and arylation. researchgate.net

Another approach involves photo-electrochemical C-H bond activation, which has been demonstrated for the conversion of cyclohexane to cyclohexanol (B46403) and cyclohexanone. pearson.com Ozonolysis in specific solvent systems has also been shown to oxidize C-H bonds in cyclohexane.

Table: Examples of C-H Functionalization Methods for Cyclohexane

MethodCatalyst/ReagentFunctional Group Introduced
BorylationIridium complex-B(OR)₂
OxidationPhoto-electrochemical (WO₃ photoanode)-OH, =O
OxidationOzone (in liquid CO₂)-OH, =O
Carbene InsertionRhodium complex-CH(R)CO₂R'

These advanced methods provide powerful tools for the precise modification of the cyclohexane ring, enabling the synthesis of a diverse range of derivatives of this compound for various research applications.

Computational and Theoretical Chemistry in Understanding 2 Cyclohexyloxy Pyridin 3 Amine

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its geometry, stability, and reactivity. Molecular Orbital (MO) theory, a cornerstone of these calculations, describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. mdpi.com These molecular orbitals have distinct energy levels, and their occupancy and characteristics are key to interpreting molecular properties. For a substituted pyridine (B92270) like 2-(Cyclohexyloxy)pyridin-3-amine, these calculations reveal how the cyclohexyloxy and amine groups electronically influence the aromatic pyridine ring.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. iiste.org A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. iiste.org

For aromatic heterocycles like pyridine, the HOMO and LUMO are typically π-type orbitals delocalized over the ring system. In this compound, the electron-donating nature of the amino group and the oxygen of the cyclohexyloxy group would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The precise energies and the HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT). While specific experimental or calculated values for this compound are not publicly available, theoretical studies on related substituted pyridines provide representative data.

Table 1: Illustrative Frontier Orbital Energies for Substituted Pyridines (Disclaimer: The following data is based on published values for related pyridine derivatives and is for illustrative purposes only. It does not represent calculated values for this compound.)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
PyridineDFT/B3LYP/6-31G(d,p)-6.78-0.456.33
3-AminopyridineDFT/B3LYP/6-31G(d,p)-5.95-0.215.74
2-MethoxypyridineDFT/B3LYP/6-31G(d,p)-6.21-0.335.88

Data compiled from principles discussed in cited literature. researchgate.net

The analysis of the spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to have significant density on the amino group and the pyridine ring, while the LUMO would be primarily distributed over the pyridine ring carbons.

The distribution of electrons in a molecule is rarely uniform. A molecular electrostatic potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The amino group would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group and those on the cyclohexane (B81311) ring would exhibit positive potential. These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and ligand-receptor binding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. The cyclohexyloxy group in this compound is not rigid; the cyclohexane ring can adopt different conformations (like chair, boat, and twist-boat), and there is rotational freedom around the C-O and O-Pyridine bonds. youtube.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can explore the conformational landscape, revealing how the molecule flexes, bends, and moves at a given temperature. mdpi.com For this compound, an MD simulation could show the preferred orientations of the cyclohexyloxy group, the flexibility of the linkage, and how the molecule interacts with solvent molecules, providing a more realistic picture of its behavior in a biological or chemical system.

Reaction Mechanism Predictions via Transition State Theory

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. Transition State Theory is a key framework for this, postulating that reactants must pass through a high-energy intermediate state, the transition state (TS), on their way to becoming products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, one might study reactions such as electrophilic substitution on the pyridine ring or N-alkylation of the amino group. Computational methods, particularly DFT, can locate the geometric structure of the transition state and calculate its energy. This allows for the prediction of the most likely reaction pathways and can explain regioselectivity (e.g., why a substituent adds to a specific position on the pyridine ring). For SNAr reactions involving substituted pyridines, DFT calculations can confirm the most electrophilic carbon center and elucidate the mechanism. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. These indices provide a numerical scale for properties that are conceptually central to chemistry. iiste.orgresearchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap: η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. acs.org

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons. researchgate.net

These descriptors are powerful for comparing the reactivity of a series of related compounds without needing to simulate a full reaction.

Table 2: Illustrative Quantum Chemical Descriptors for Pyridine Derivatives (Disclaimer: The following data is calculated from the illustrative values in Table 1 and is for conceptual purposes only. It does not represent actual calculated values for this compound.)

CompoundChemical Hardness (η, eV)Electronegativity (χ, eV)Electrophilicity Index (ω, eV)
Pyridine3.173.622.06
3-Aminopyridine2.873.081.65
2-Methoxypyridine2.943.271.81

Data compiled from principles discussed in cited literature. iiste.orgresearchgate.net

In Silico Screening for Ligand Design and Interaction Profiling

In silico screening techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme.

The process involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, predicting the most stable binding mode and the strength of the interaction. This allows for the rapid screening of large libraries of compounds against a specific biological target, prioritizing which ones should be synthesized and tested experimentally.

For this compound, a docking study would require a known protein target. The molecule's 3D structure, obtained from conformational analysis, would be docked into the protein's active site. The results would highlight key interactions, such as hydrogen bonds between the amino group or pyridine nitrogen and amino acid residues, or hydrophobic interactions involving the cyclohexyl group. This interaction profile is essential for understanding the molecule's potential biological activity and for guiding the design of more potent and selective analogues.

Applications of 2 Cyclohexyloxy Pyridin 3 Amine in Advanced Organic Synthesis

As a Versatile Intermediate in the Construction of Complex Molecules

The strategic placement of two distinct functional groups on the pyridine (B92270) ring makes 2-(Cyclohexyloxy)pyridin-3-amine a valuable intermediate. The 3-amino group serves as a potent nucleophile and a handle for a wide array of chemical transformations, such as acylation, alkylation, and participation in coupling reactions. lumenlearning.com Concurrently, the 2-cyclohexyloxy group significantly influences the molecule's steric and electronic properties. This bulky, lipophilic group can direct the regioselectivity of reactions at other positions and enhance the solubility of resulting compounds in organic media, a crucial factor in drug discovery and materials science.

Building Block for Heterocyclic Systems

Heterocyclic compounds are a dominant and diverse family of structures in organic synthesis. Substituted pyridines, such as this compound, are fundamental building blocks for creating more intricate heterocyclic systems. The reactivity of the amino group allows for its incorporation into new rings, leading to the formation of fused or linked polycyclic structures. For example, diaminopyridines are known precursors in the synthesis of complex symmetrical and asymmetrical bis-heterocyclic compounds, where the amine groups are elaborated to form new rings like pyrazoles or thiazoles. bas.bg The 2-aminopyridine (B139424) motif, present in the target molecule, is a key structural element for accessing a variety of fused systems.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Scaffolds

Precursor Type Resulting Heterocyclic System Synthetic Strategy Reference
Substituted 2-Aminopyridine 2,3-Dihydro nih.govthiazolo[4,5-b]pyridine Cyclization/Reduction beilstein-journals.org
2,6-Diaminopyridine Bis-(thiazolo)pyridine Reaction with CS₂ followed by cyclization bas.bg

Precursor for Annulated Pyridine Derivatives

Annulation, or ring-forming, reactions are a powerful strategy for building molecular complexity. This compound is well-suited to serve as a precursor for annulated pyridines, where a new ring is fused to the initial pyridine core. The adjacent positioning of the amino group and a ring carbon creates an ideal setup for cyclocondensation reactions.

A relevant example is the synthesis of 2,3-dihydro nih.govthiazolo[4,5-b]pyridines, which can be prepared from substituted 2-aminopyridines. beilstein-journals.org This transformation involves the formation of a new thiazole-based ring fused to the pyridine scaffold. Modern synthetic methods, such as rhodium-catalyzed [3+2] annulation reactions, provide another sophisticated route to fused systems. nih.govnih.gov These reactions combine two components to construct a five-membered ring, a strategy that could potentially be applied to this compound to generate novel polycyclic architectures. The alkenyl chloride moiety that can be incorporated in such products offers a valuable functional handle for further diversification. nih.gov

Role in Catalyst Development and Support Design

While specific examples of this compound being used directly in catalyst development are not widely documented, its structure contains key features that suggest a potential role as a ligand. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and homogeneous catalysis, valued for their ability to stabilize metal centers.

The structure of this compound features two potential coordination sites: the pyridine ring nitrogen and the exocyclic 3-amino group. This arrangement allows it to potentially act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. Such bidentate ligands are crucial in controlling the reactivity and selectivity of metal catalysts used in a variety of organic transformations. For instance, catalytic systems for the amination of phenols often rely on metal catalysts whose performance is dictated by the surrounding ligands. csic.es The unique steric and electronic environment provided by the cyclohexyloxy substituent could be harnessed to fine-tune the catalytic activity for specific applications, such as cross-coupling or hydrogenation reactions.

Contribution to Novel Reaction Methodologies

The development of novel reaction methodologies is essential for expanding the toolkit of synthetic chemists, enabling the construction of previously inaccessible molecules. Compounds with unique substitution patterns, like this compound, can serve as valuable test substrates for developing such new methods. The interplay between the electron-donating amino and alkoxy groups, combined with the significant steric bulk of the cyclohexyloxy moiety, can lead to unprecedented reactivity and selectivity.

For example, novel methods are continuously being developed for the synthesis of substituted pyridones and pyridines, sometimes involving complex domino reactions and ring-openings of specialized precursors. researchgate.net Furthermore, the quest for regiocontrol in reactions like C-H activation and annulation often relies on the specific directing-group capabilities and steric properties of the substrate. nih.gov The distinct features of this compound could be exploited to develop new, highly selective transformations, thereby contributing to the broader field of synthetic methodology. Research into optimized reduction techniques for complex heterocyclic scaffolds further highlights the drive to create new synthetic pathways for which this compound could be a relevant subject. beilstein-journals.org

Future Prospects and Emerging Research Frontiers for 2 Cyclohexyloxy Pyridin 3 Amine Research

Integration with Flow Chemistry and High-Throughput Synthesis

The synthesis of pyridine (B92270) derivatives, while fundamental, often involves traditional batch processing that can be limited in terms of scalability, safety, and process control. The integration of continuous flow chemistry and high-throughput synthesis platforms presents a significant opportunity to revolutionize the production and derivatization of 2-(cyclohexyloxy)pyridin-3-amine.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to higher yields, improved purity, and safer handling of exothermic reactions. For industrial-scale production of related compounds like 4-(cyclohexyloxy)pyridin-2-amine, continuous flow reactors have been shown to drastically reduce reaction times from hours to minutes while increasing yields. vulcanchem.com A similar approach for this compound could streamline its synthesis, making it more cost-effective and scalable.

High-throughput synthesis, facilitated by automated robotic platforms, would enable the rapid creation of a vast library of derivatives. The amine group on the pyridine ring is an ideal handle for various coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. By systematically reacting this compound with a diverse set of reactants under an array of conditions, researchers can quickly explore the structure-activity relationships of new analogues for applications in drug discovery and materials science.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production

Parameter Conventional Batch Synthesis Proposed Flow Synthesis
Reaction Time 12–24 hours vulcanchem.com < 2 hours vulcanchem.com
Temperature Control Moderate (potential for hotspots) Precise (superior heat exchange)
Scalability Difficult, requires larger vessels Simple, by extending run time
Safety Higher risk with large volumes Inherently safer, small reagent volumes
Yield 65–75% vulcanchem.com > 85% vulcanchem.com
Purity Requires extensive purification Higher, with fewer side products

Development of Asymmetric Synthesis Approaches

While this compound itself is an achiral molecule, many of its most promising applications, particularly in pharmaceuticals, involve its incorporation into larger, chiral molecules. The development of asymmetric synthetic methods is therefore a critical research frontier. Future work will likely focus on strategies to introduce chirality either in the synthesis of the core structure or in its subsequent reactions.

One potential avenue is the catalytic asymmetric synthesis of precursors. For instance, methods for the asymmetric ring-opening of cyclopropyl (B3062369) ketones with primary amines, catalyzed by chiral complexes, have been developed to produce chiral 2,3-dihydropyrroles with excellent enantioselectivity (up to 97% ee). nih.gov Adapting such methodologies could provide enantiomerically enriched building blocks for constructing chiral analogues of this compound. Another approach involves the stereoselective functionalization of the pyridine ring or the cyclohexyl moiety using chiral catalysts or auxiliaries. scholaris.ca These methods would provide access to non-racemic products, which is essential for developing drugs with improved efficacy and reduced side effects, as different enantiomers can have vastly different biological activities.

Table 2: Potential Asymmetric Strategies for Derivatives of this compound

Strategy Description Potential Outcome
Chiral Catalysis Use of a chiral metal complex or organocatalyst to direct a stereoselective reaction at the amine or pyridine core. Enantiomerically enriched products (e.g., >95% ee).
Chiral Auxiliaries Temporary attachment of a chiral group to the amine to guide a subsequent diastereoselective transformation. High diastereomeric ratios, with the auxiliary being recyclable.
Kinetic Resolution Selective reaction of one enantiomer of a racemic precursor, leaving the other enantiomer unreacted. Access to one enantiomer of the product and the opposite enantiomer of the starting material.
Enzymatic Reactions Use of enzymes (e.g., lipases, aminotransferases) to catalyze stereoselective transformations. High enantioselectivity under mild, environmentally friendly conditions.

Exploration of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic planning. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic methods that reduce waste, avoid hazardous materials, and improve energy efficiency.

A common laboratory synthesis for a positional isomer involves reacting 2-amino-4-chloropyridine (B16104) with cyclohexanol (B46403) using a potassium carbonate base in a polar aprotic solvent like N,N-dimethylformamide (DMF) at high temperatures. vulcanchem.com While effective, DMF is a solvent of high concern, and the process can be energy-intensive. Future routes will likely explore alternatives, such as:

Greener Solvents: Replacing high-boiling point, hazardous solvents like DMF with more sustainable options such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water. nih.gov

Catalytic Methods: Employing highly efficient catalytic systems (e.g., palladium-based cross-coupling catalysts) to lower reaction temperatures and reduce the amount of reagents needed, thereby minimizing waste. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, for example, through addition reactions rather than substitution reactions that generate salt byproducts.

Table 3: Comparison of Conventional vs. Sustainable Synthetic Route Concepts

Feature Conventional Route Potential Sustainable Route
Solvent N,N-Dimethylformamide (DMF) vulcanchem.com Ethanol, Water, or Supercritical CO₂
Base Stoichiometric (e.g., K₂CO₃) vulcanchem.com Catalytic or recyclable base
Energy Input High temperature reflux (e.g., 120°C) vulcanchem.com Lower temperature, microwave-assisted, or flow conditions
Waste Salt byproducts, solvent waste Reduced byproducts, recyclable solvent
Atom Economy Moderate High

Advanced Spectroscopic and Analytical Methodologies for In-Situ Studies

A deeper understanding of the reaction mechanisms, kinetics, and intermolecular interactions of this compound requires the application of advanced analytical techniques. The use of in-situ (in the reaction mixture) and real-time monitoring is a key area for future research.

Process Analytical Technology (PAT) tools, which include techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, can be integrated directly into reaction vessels or flow reactors. This allows for the continuous tracking of reactant consumption and product formation, enabling precise control over the reaction and immediate detection of impurities or side reactions. mdpi.com

Furthermore, advanced spectroscopic methods can elucidate complex structural and dynamic properties. Detailed NMR techniques (e.g., 2D-NMR such as COSY and HSQC) can confirm the precise structure of complex derivatives and study their conformational dynamics. nih.gov The spectral characteristics of related aminopyridine compounds have been shown to be sensitive to the solvent environment and pH, providing insights into intermolecular interactions like hydrogen bonding. researchgate.net Fluorescence spectroscopy, particularly when using molecular probes, can be employed to study binding interactions with biological targets like proteins, which is crucial for medicinal chemistry applications. mdpi.com These advanced methods provide a window into the molecule's behavior at a level of detail that is unattainable with conventional offline analysis.

Table 4: Application of Advanced Analytical Methods for In-Situ Studies

Technique Application for this compound Information Gained
In-Situ FTIR/Raman Real-time monitoring of synthesis and crystallization. Reaction kinetics, endpoint determination, polymorph control.
In-Situ NMR Mechanistic studies of complex transformations. Identification of transient intermediates, reaction pathways.
Fluorescence Spectroscopy Studying binding interactions with biomolecules. mdpi.com Binding constants (K_d), target site identification.
Single-Crystal X-ray Diffraction Absolute structure determination of derivatives. nih.gov 3D molecular structure, intermolecular packing, hydrogen bonding. nih.gov
Mass Spectrometry (e.g., ESI-MS) Analysis of non-covalent complexes and reaction mixtures. Confirmation of product identity, study of host-guest chemistry.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(cyclohexyloxy)pyridin-3-amine, and how can reaction yields be improved?

  • Methodological Answer : Microwave-assisted synthesis (MAS) significantly enhances reaction efficiency. For analogous compounds like 2-(2-bromophenoxy)pyridin-3-amine, microwave irradiation reduced reaction times to minutes while achieving yields >90% . Key steps include:

  • Nitration : Start with 3-nitropyridine derivatives.
  • Reduction : Use catalytic hydrogenation or NaBH₄ to reduce nitro groups to amines.
  • Characterization : Confirm purity via LCMS (e.g., observed [M+H]⁺ = 265.0 for bromophenoxy analogs) and ¹H NMR (δ 4.82 ppm for NH₂ protons) .

Q. How can structural elucidation challenges for this compound derivatives be addressed?

  • Methodological Answer : Combine spectroscopic and crystallographic tools:

  • NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for cyclohexyloxy substituents .
  • X-ray crystallography : Refine crystal structures using SHELXL or WinGX to resolve anisotropic displacement ellipsoids and confirm bond geometries .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking and density functional theory (DFT) are critical:

  • Docking : Use AutoDock Vina or GOLD to model interactions with target proteins (e.g., COX-2). Validate protocols by re-docking known ligands (e.g., SC-558) to ensure RMSD <2.0 Å .
  • DFT : Apply the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic energy, aiding in understanding reactivity and stability .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

  • Methodological Answer :

  • Substituent variation : Replace cyclohexyloxy with halogenated or sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl analogs) to enhance binding affinity .
  • Bioisosteric replacement : Substitute pyridine with imidazo[1,2-a]pyridine cores to improve metabolic stability, as shown in COX-2 inhibitor studies .
  • Data-driven SAR : Use machine learning (e.g., LabMate.AI ) to optimize reaction conditions and predict bioactivity from historical datasets .

Q. What analytical techniques resolve contradictions in spectral data for complex derivatives?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Resolve ambiguous molecular formulas (e.g., C₁₁H₉BrN₂O vs. C₁₁H₁₀BrN₂O⁺) .
  • Dynamic NMR : Detect conformational exchange in cyclohexyl groups by variable-temperature ¹H NMR .
  • Crystallographic validation : Cross-validate NMR assignments with X-ray data to resolve stereochemical ambiguities .

Experimental Design Considerations

Q. How to design experiments for comparing microwave vs. conventional synthesis?

  • Methodological Answer :

  • Control variables : Maintain equivalent reagent ratios, temperatures, and catalysts.
  • Metrics : Compare reaction time, yield, and purity (via HPLC). For example, microwave synthesis reduced reaction time from 24 hours to 30 minutes for phenoxazine derivatives .
  • Scale-up feasibility : Assess energy efficiency and reproducibility at multi-gram scales.

Q. What strategies mitigate byproduct formation during cyclohexyloxy group installation?

  • Methodological Answer :

  • Protecting groups : Temporarily protect the pyridin-3-amine moiety with acetyl groups to prevent undesired side reactions .
  • Catalytic optimization : Screen Pd/C or Raney Ni for selective reduction of nitro intermediates without over-reducing ether linkages .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexyloxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexyloxy)pyridin-3-amine

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